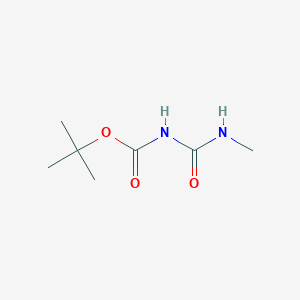
Carboxymethyl betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxymethyl betaine, also known as (carboxymethyl)trimethylammonium inner salt, is a zwitterionic compound derived from betaine. It is widely recognized for its role as an osmolyte, which helps organisms manage osmotic stress. This compound is naturally found in various plants, animals, and microorganisms and is extensively used in different industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carboxymethyl betaine can be synthesized through the esterification of cellulose with betaine using p-toluenesulfonyl chloride for in-situ activation . Another method involves the grafting of carboxymethyl chitosan and betaine onto cotton fibers via esterification and amidation reactions . These processes typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure the successful modification of the base materials.
Industrial Production Methods: In industrial settings, this compound is often produced using a pad-dry-cure modification process. This involves the application of the compound onto cotton fabrics, followed by drying and curing to achieve durable antibacterial properties . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Carboxymethyl betaine undergoes various chemical reactions, including esterification, amidation, and interactions with other quaternary ammonium compounds . These reactions are essential for its application in modifying materials like cotton fabrics to impart antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride for esterification and carboxymethyl chitosan for amidation . The reactions typically occur under controlled conditions, such as specific temperatures and reaction times, to ensure the desired chemical modifications.
Major Products Formed: The major products formed from these reactions include modified cotton fabrics with enhanced antibacterial properties and improved durability . These products are highly valued in the textile industry for their ability to resist bacterial growth and maintain their properties even after multiple washing cycles.
Applications De Recherche Scientifique
Carboxymethyl betaine has a wide range of scientific research applications. In the field of microbiology, it is used to enhance the performance of microbial strains in fermentation processes by acting as a stress protectant and methyl donor . In the textile industry, it is employed to create antibacterial fabrics with durable properties . Additionally, this compound is used in the synthesis of complex secondary metabolites, such as vitamins and antibiotics, due to its role as a methyl donor .
Mécanisme D'action
The mechanism of action of carboxymethyl betaine involves its ability to donate methyl groups via the enzyme betaine homocysteine methyl transferase. This process converts homocysteine back into methionine and dimethylglycine, thereby reducing homocysteine levels and improving health outcomes . In the context of its antibacterial properties, the reactive carboxyl group of this compound binds to cellulosic fibers via esterification, while the quaternary ammonium moiety exerts the antibacterial effect .
Comparaison Avec Des Composés Similaires
Carboxymethyl betaine is often compared with other similar compounds, such as glycine betaine, trimethylglycine, and oxyneurine . While all these compounds share the ability to act as osmolytes and methyl donors, this compound is unique in its specific applications in the textile industry and its dual functionality as both an osmolyte and an antibacterial agent . This dual functionality sets it apart from other similar compounds, making it highly valuable in various industrial and scientific applications.
Similar Compounds
- Glycine betaine
- Trimethylglycine
- Oxyneurine
This compound’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications. Its ability to enhance the performance of microbial strains, create durable antibacterial fabrics, and act as a methyl donor in complex synthesis processes highlights its importance in various fields.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-hydroxy-4-oxo-2-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H-,9,10,11,12) |
Clé InChI |
UZZLNPYSNXXHNO-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C(CC(=O)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
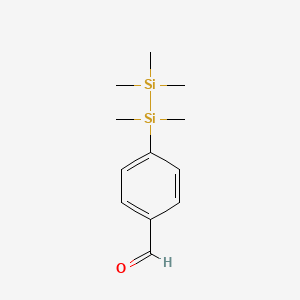
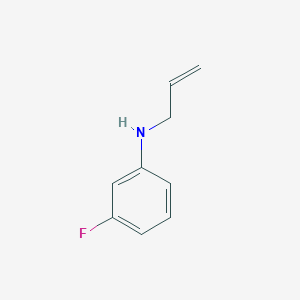
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
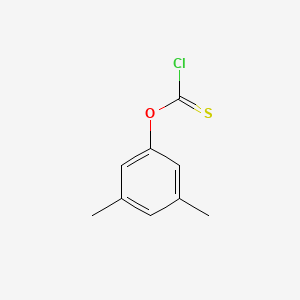

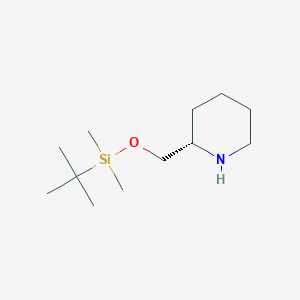

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
